molecular formula C16H9BrClF3N4O B15281395 N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B15281395
M. Wt: 445.62 g/mol
InChI Key: GZKNVFUYKMJGNM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the trifluoromethyl group: This step can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Substitution reactions: The bromine and chlorine atoms can be introduced through halogenation reactions using bromine and chlorine sources.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the pyridine ring or the pyrazole ring.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in drug development due to its diverse biological activities.

    Industry: May be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of the trifluoromethyl group often enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The unique combination of functional groups in N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide gives it distinct chemical and biological properties. The presence of both halogens and the trifluoromethyl group can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9BrClF3N4O

Molecular Weight

445.62 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H9BrClF3N4O/c17-11-5-4-9(7-12(11)18)24-15(26)10-8-23-25(14(10)16(19,20)21)13-3-1-2-6-22-13/h1-8H,(H,24,26)

InChI Key

GZKNVFUYKMJGNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)Br)Cl)C(F)(F)F

Origin of Product

United States

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